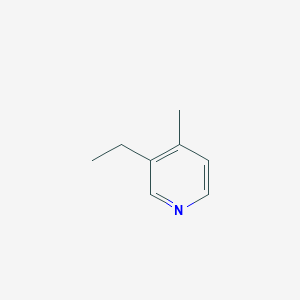

3-Ethyl-4-methylpyridine

描述

R348 是一种小分子抑制剂,靶向 Janus 激酶 3 (JAK3)。它已被研究用于治疗各种自身免疫性疾病,包括类风湿性关节炎、银屑病和干眼病。 R348 以其调节免疫系统激活和细胞因子信号传导的能力而闻名,使其成为有希望的治疗应用候选药物 .

准备方法

R348 的制备涉及多种合成路线和反应条件。一种常见的方法包括从其前体 R333 合成 R348,R333 是 JAK3 激酶的 ATP 竞争性抑制剂。 制备过程包括将药物溶解在二甲基亚砜 (DMSO) 中,并与聚乙二醇 (PEG300) 和吐温 80 混合以达到所需的浓度 . R348 的工业生产方法没有广泛记录,但它们可能涉及类似的合成路线,并针对大规模生产进行优化。

化学反应分析

R348 经历各种化学反应,包括氧化、还原和取代。该化合物已知与细胞因子受体相互作用并抑制信号转导和转录激活因子 (STAT) 的磷酸化。这些反应中常用的试剂包括 DMSO、PEG300 和吐温 80。 从这些反应中形成的主要产物是 STAT 蛋白的磷酸化和非磷酸化形式 .

科学研究应用

Chemical Properties and Structure

3-Ethyl-4-methylpyridine is characterized by its nitrogen-containing heterocyclic structure. Its molecular weight is approximately 121.18 g/mol, and it features a pyridine ring substituted with an ethyl group at the 3-position and a methyl group at the 4-position. This unique structure influences its reactivity and interaction with other compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that pyridine derivatives can possess antimicrobial activity, making them potential candidates for developing new antibiotics.

- Pharmacological Applications : As a building block in pharmaceutical chemistry, it serves as an intermediate in synthesizing various drugs, including those targeting neurodegenerative diseases .

Industrial Applications

This compound finds utility in several industrial contexts:

- Flavoring Agents : It has been noted for its potential use in flavoring due to its aromatic properties.

- Chemical Intermediates : The compound is utilized as an intermediate in synthesizing agrochemicals and pharmaceuticals.

- Research Applications : It is widely used in laboratories for synthetic organic chemistry experiments and as a reagent in various chemical reactions .

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of novel antimicrobial agents using this compound as a precursor. The resulting compounds demonstrated significant activity against Gram-positive bacteria, showcasing the compound's potential in drug development.

Case Study 2: Catalytic Efficiency

Recent research focused on improving the catalytic efficiency of reactions involving this compound. By employing advanced catalysts, researchers achieved higher yields and reduced by-products in the synthesis of complex organic molecules .

作用机制

R348 通过选择性抑制 Janus 激酶 3 (JAK3) 发挥其作用,JAK3 是一种参与免疫系统激活和细胞因子信号传导的胞质酪氨酸激酶。JAK3 对 CD8 记忆细胞的发育至关重要,并在各种免疫细胞中表达,包括 T 细胞、B 细胞、自然杀伤细胞、肥大细胞和巨噬细胞。 通过抑制 JAK3,R348 阻碍了 CD8 记忆细胞的发育并减弱了白介素 7 (IL7) 和白介素 15 (IL-15) 途径 . 这种机制使 R348 成为治疗自身免疫性疾病的有希望的药物。

相似化合物的比较

与其他类似化合物相比,R348 在选择性抑制 JAK3 方面独一无二。一些类似的化合物包括 R333,它是 R348 的前体,也抑制 JAK3,以及其他 JAK 抑制剂,如托法替尼和巴瑞替尼。 与 R348 不同,托法替尼和巴瑞替尼抑制多个 JAK 家族成员,包括 JAK1 和 JAK2,这会导致更广泛的免疫抑制作用 . R348 对 JAK3 的选择性使其成为更具针对性的疗法,可能具有更少的副作用。

结论

R348 是一种有前途的小分子抑制剂,在治疗自身免疫性疾病和其他炎症性疾病方面具有巨大潜力。其选择性抑制 JAK3 和调节免疫系统激活的能力使其成为科学研究和治疗应用的宝贵工具。需要进一步的研究和临床试验才能充分了解其疗效和安全性。

生物活性

3-Ethyl-4-methylpyridine (C8H11N), a nitrogen-containing heterocyclic compound, is part of the pyridine family and has garnered attention for its diverse biological activities. This article explores the biological implications of this compound, including its effects on cellular processes, potential toxicological concerns, and its relevance in various fields such as pharmacology and environmental science.

- Molecular Formula : C8H11N

- Molecular Weight : 121.18 g/mol

- Melting Point : 6-8 °C

- Boiling Point : 195-196 °C

- Density : 0.936 g/cm³

- Refractive Index : 1.465

- Flash Point : 195-196 °C

These properties indicate that this compound is a stable compound under standard conditions, which is significant for both laboratory handling and potential applications.

1. Inhibition of Cell Growth

Research indicates that pyridine derivatives, including this compound, can significantly inhibit cellular growth. A notable study examined the effects of various pyridine compounds on the chick chorioallantoic membrane (CAM) growth assay. The findings revealed that certain substituted pyridines, including those with ethyl and methyl groups, displayed low observed adverse effect levels (LOAELs), suggesting potent inhibitory effects on cell proliferation at very low concentrations .

| Compound | LOAEL (M) | Effect on CAM Growth |

|---|---|---|

| 3-Ethylpyridine | Significant inhibition | |

| Other pyridine derivatives | Micromolar range | Variable inhibition |

The study highlighted that even minor structural modifications in the pyridine ring could lead to substantial changes in biological activity, emphasizing the importance of chemical structure in determining biological effects.

2. Toxicological Considerations

The toxicological profile of this compound is critical for assessing its safety in consumer products. It has been detected in cigarette smoke and is known to exhibit cytotoxicity at low concentrations. The potential for exposure through various products necessitates further toxicological testing to evaluate its impact on human health .

In another study focused on the toxicity of pyridine derivatives, it was noted that while some derivatives showed relatively low toxicity, others, including those with similar structural features to this compound, could pose significant health risks depending on exposure levels and routes .

Case Study 1: Environmental Impact

A study examining the presence of pyridine compounds in environmental samples found that this compound was prevalent in contaminated sites. Its persistence in the environment raises concerns about its ecological impact and potential bioaccumulation in food chains .

Case Study 2: Pharmacological Research

In pharmacological contexts, research has indicated that derivatives of pyridine can act as effective ligands for various biological targets. The structural characteristics of this compound suggest it may have potential applications in drug development, particularly as a scaffold for designing new therapeutic agents targeting specific receptors or enzymes .

属性

IUPAC Name |

3-ethyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQNYWYMNFRKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060182 | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-21-5 | |

| Record name | 3-Ethyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-4-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7CCZ440O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination geometry of 3-ethyl-4-methylpyridine when complexed with copper(II) ions?

A1: this compound (often referred to as β-collidine) typically acts as a monodentate ligand, coordinating to copper(II) ions through its nitrogen atom. The resulting complexes can exhibit a range of geometries depending on factors like the other ligands present and the stoichiometry of the complex. For example, in the complex azidotetrakis-(this compound)copper(II) perchlorate, the copper(II) ion adopts a tetragonal pyramidal geometry with four β-collidine ligands occupying the basal sites and a terminal azido ligand at the apical position. [, ] Conversely, in di-μ(1,1)-azido-[diazidotetrakis(this compound)]dicopper(II), copper(II) adopts a distorted square pyramidal geometry. [, ]

Q2: Can you describe the magnetic behavior observed in manganese(II) complexes containing this compound and azido ligands?

A2: Research indicates that incorporating both this compound and azido ligands in manganese(II) complexes can lead to intriguing magnetic properties, particularly when these complexes form one-dimensional chain structures. For instance, the compound [{Mn2(this compound)6(μ1,1-N3)2(μ1,3-N3)}n][PF6]n displays alternating ferromagnetic and antiferromagnetic interactions between the manganese(II) centers, mediated by the bridging azido ligands. [] This behavior arises from the specific arrangement of the ligands and the resulting magnetic exchange pathways.

Q3: How does the presence of this compound in a manganese(II) chloride complex influence its luminescent properties?

A3: Crystals of the complex formed by manganese(II) chloride with this compound hydrochloride exhibit green luminescence. [, ] This luminescence arises from a 4T2g → 6A1 transition within the manganese(II) ion, which adopts a tetrahedral coordination environment in this complex. The this compound ligand plays a crucial role in establishing this tetrahedral geometry, influencing the energy levels within the manganese(II) ion and enabling the observed green luminescence.

Q4: Beyond copper(II) and manganese(II), are there other metal ions known to form complexes with this compound?

A4: Yes, this compound has been shown to complex with various other transition metal ions. A study exploring the coordination chemistry of perchlorate groups with pyridine and substituted pyridines investigated cobalt(II) complexes of the formula [CoL4(ClO4)2], where L included this compound. [] Additionally, the study reported the synthesis and characterization of [Mn(pyridine)4(ClO4)2], [Cu(pyridine)4(ClO4)2], and 2, highlighting the ability of this compound to coordinate with a range of transition metal ions. []

Q5: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A5: Various spectroscopic techniques are employed to characterize this compound and its metal complexes. Infrared (IR) spectroscopy helps identify characteristic vibrational modes of the ligand and changes in these modes upon complexation. [, ] Electronic absorption spectroscopy, including UV-Visible and near-infrared (NIR) regions, provides insights into the electronic structure and coordination geometry of the metal complexes. [, ] Resonance Raman (RR) spectroscopy has been particularly useful in elucidating the nature of dioxygen adducts in cobalt complexes of cofacial diporphyrins, where this compound acts as an axial ligand. [] Electron spin resonance (ESR) spectroscopy can provide valuable information about the electronic configuration and spin states of paramagnetic metal centers in these complexes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。